
RTS-V5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RTS-V5 is a dual HDAC/proteasome inhibitor . It inhibits HDAC1, HDAC2, HDAC3, HDAC6, and HDAC8 with IC50 values of 6.9, 18, 15, 0.27, 0.53 μM respectively .
Synthesis Analysis
The synthesis of this compound involves the design, binding modes, and anticancer properties of this compound as the first-in-class dual HDAC-proteasome ligand . The inhibition of both targets was confirmed by biochemical and cellular assays as well as X-ray crystal structures of the 20S proteasome and HDAC6 complexed with this compound .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using X-ray crystal structures of the 20S proteasome and HDAC6 complexed with this compound . The molecular weight of this compound is 525.60 and its formula is C27H35N5O6 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 525.60 and its formula is C27H35N5O6 . It is recommended to be stored under the conditions specified in the Certificate of Analysis .Applications De Recherche Scientifique
Visual Perception Research : McKeefry et al. (2008) investigated the role of human cortical areas V5/MT+ and V3A in speed perception using repetitive transcranial magnetic stimulation (rTMS). They found that disrupting the functioning of these areas led to a subjective slowing of visual stimuli and changes in speed discrimination thresholds, highlighting the importance of these areas in perceiving stimulus speed (McKeefry et al., 2008).
Workflow Management Systems in Grid Computing : Korkhov et al. (2007) discussed VLAM-G, a workflow management system for Grid resources. The core component of this system is the Run-Time System (RTS), which simplifies the use of Grid computing for scientists by managing data-driven workflows and utilizing Grid resources (Korkhov et al., 2007).
Power System Reliability Evaluation : Grigg et al. (1999) described the IEEE Reliability Test System-1996 (RTS-96), an enhanced test system for evaluating the reliability of bulk power systems. RTS-96 is valuable for comparative and benchmark studies of reliability evaluation techniques (Grigg et al., 1999).
Effect of TMS on Visual Perception : Silvanto et al. (2008) demonstrated that the functional efficacy of TMS can vary depending on the baseline activity level of the targeted brain region, specifically in the V5/MT area. They observed that TMS could either facilitate or disrupt perceptual functions (Silvanto et al., 2008).
Geodetic Instrumentation : Psimoulis and Stiros (2007) explored the use of Robotic Theodolites (RTS) in measuring deflections and oscillation frequencies of engineering structures. They demonstrated the capabilities of RTS in recording oscillations and deflections, providing valuable data for structural analysis (Psimoulis & Stiros, 2007).
Electronic Device Noise Analysis : Kirton and Uren (1989) studied the noise in solid-state microstructures, focusing on the random telegraph signal (RTS) behavior. Their research provided insights into the nature of defects in electronic devices and their influence on device performance (Kirton & Uren, 1989).
Mécanisme D'action
Orientations Futures
Propriétés
Numéro CAS |
2285346-31-6 |
|---|---|
Formule moléculaire |
C27H35N5O6 |
Poids moléculaire |
525.61 |
Nom IUPAC |
N1-((S)-1-(((S)-1-(Benzylamino)-1-oxopropan-2-yl)amino)-4-(neopentylamino)-1,4-dioxobutan-2-yl)-N4-hydroxyterephthalamide |
InChI |
InChI=1S/C27H35N5O6/c1-17(23(34)28-15-18-8-6-5-7-9-18)30-26(37)21(14-22(33)29-16-27(2,3)4)31-24(35)19-10-12-20(13-11-19)25(36)32-38/h5-13,17,21,38H,14-16H2,1-4H3,(H,28,34)(H,29,33)(H,30,37)(H,31,35)(H,32,36)/t17-,21-/m0/s1 |
Clé InChI |
CMINWSPSBRREEO-UWJYYQICSA-N |
SMILES |
O=C(N[C@@H](CC(NCC(C)(C)C)=O)C(N[C@@H](C)C(NCC1=CC=CC=C1)=O)=O)C2=CC=C(C(NO)=O)C=C2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
RTSV5; RTS V5; RTS-V5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



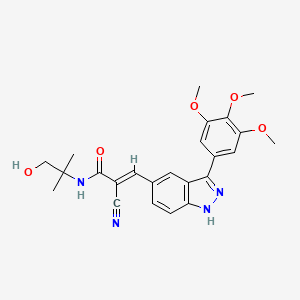
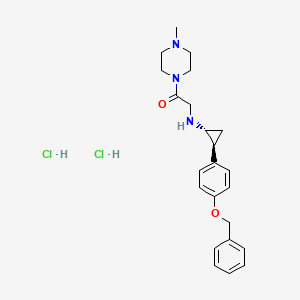
![6-~{tert}-Butyl-8-Fluoranyl-2-[3-(Hydroxymethyl)-4-[1-Methyl-5-[[5-(1-Methylpiperidin-4-Yl)pyridin-2-Yl]amino]-6-Oxidanylidene-Pyridazin-3-Yl]pyridin-2-Yl]phthalazin-1-One](/img/structure/B610508.png)
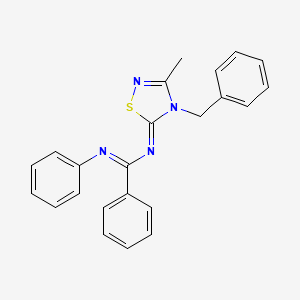
![(2'S,3S,3'R,5'R)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-pyrrolo[3,2-c]pyridine-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610514.png)

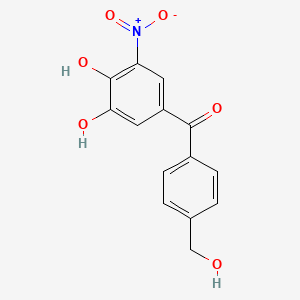
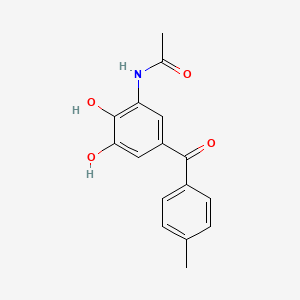
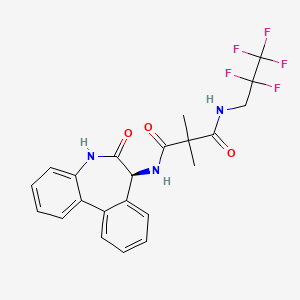
![(2'S,3'S,5'R,6S)-N-(4-carbamoyl-2-methoxyphenyl)-2-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-5-oxospiro[4H-thieno[3,2-b]pyrrole-6,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610525.png)